molecular formula C24H21BrN2 B12527039 1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- CAS No. 686776-92-1

1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)-

Cat. No.: B12527039
CAS No.: 686776-92-1
M. Wt: 417.3 g/mol
InChI Key: NTBCCRJARGFTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing three carbon atoms and two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group at the 5-position, a phenyl group at the 3-position, and a phenylpropyl group at the 1-position

Preparation Methods

The synthesis of 1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds. For instance, the reaction of 4-bromophenylhydrazine with 1,3-diphenylprop-2-en-1-one under acidic or basic conditions can yield the desired pyrazole derivative. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyrazole oxides or reduction reactions to yield pyrazoline derivatives.

    Coupling Reactions: The phenyl groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrazole, 5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)- include other pyrazole derivatives with different substituents at the 1, 3, and 5 positions. Examples include:

Properties

CAS No.

686776-92-1

Molecular Formula

C24H21BrN2

Molecular Weight

417.3 g/mol

IUPAC Name

5-(4-bromophenyl)-3-phenyl-1-(3-phenylpropyl)pyrazole

InChI

InChI=1S/C24H21BrN2/c25-22-15-13-21(14-16-22)24-18-23(20-11-5-2-6-12-20)26-27(24)17-7-10-19-8-3-1-4-9-19/h1-6,8-9,11-16,18H,7,10,17H2

InChI Key

NTBCCRJARGFTDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.